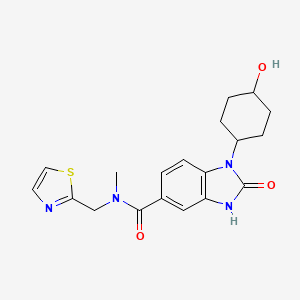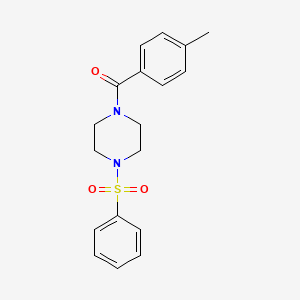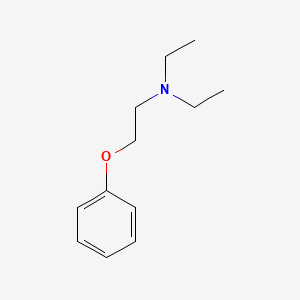![molecular formula C21H28N4O3 B5555159 2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5555159.png)
2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.21614077 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactivity and Synthesis
1,9-Diazaspiro[5.5]undecanes, including compounds like 2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one, have been studied for their diverse bioactivities. These compounds show potential for treating a variety of conditions including obesity, pain, and disorders related to the immune system, cell signaling, cardiovascular system, and psychosis (Blanco‐Ania, Heus, & Rutjes, 2017).
Crystal Structure and Thermodynamics
The crystal structure and thermodynamic properties of derivatives of 1,5-dioxaspiro[5.5] compounds fused with a benzimidazole moiety, which are structurally similar to the specified compound, have been studied. These studies contribute to understanding the molecular structure and behavior of such compounds (Zeng, Wang, & Zhang, 2021).
Antihypertensive Properties
Research has shown that certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones exhibit significant antihypertensive effects. These compounds may block specific adrenoceptors, contributing to their therapeutic potential in hypertension management (Clark et al., 1983).
Antagonistic Properties in Respiratory Diseases
Compounds within the diazaspiro[5.5]undecane family have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Anti-HIV Activity
Some diazaspiro[5.5]undecane derivatives, through modifications at specific positions, have demonstrated improved activity against HIV. This highlights their potential in developing more effective antiretroviral agents (Mizuhara et al., 2012).
properties
IUPAC Name |
2-(2-methoxyethyl)-9-(2-methyl-3H-benzimidazole-5-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-15-22-17-4-3-16(13-18(17)23-15)20(27)24-9-7-21(8-10-24)6-5-19(26)25(14-21)11-12-28-2/h3-4,13H,5-12,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWSVRYAWUWHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CCC(=O)N(C4)CCOC)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)
![N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5555083.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5555090.png)
![N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5555097.png)
![6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5555101.png)

![3,3'-[(4-methyl-1,3-phenylene)bis(iminocarbonyl)]bis(1,2,2-trimethylcyclopentanecarboxylic acid)](/img/structure/B5555118.png)

![methyl 4-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5555133.png)
![2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5555135.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5555140.png)

![N-benzyl-6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide](/img/structure/B5555143.png)
![(1S*,5R*)-6-benzyl-3-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555151.png)